molecular formula C7H11N3O4 B3432056 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- CAS No. 95120-46-0

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-

Cat. No.: B3432056
CAS No.: 95120-46-0
M. Wt: 201.18 g/mol
InChI Key: OBBCSXFCDPPXOL-LURJTMIESA-N
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Description

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- is a chiral compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Chemical Reactions Analysis

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, azides, and nitriles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- can be compared with other imidazole derivatives, such as:

The uniqueness of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

(2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCSXFCDPPXOL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95120-45-9, 95120-46-0
Record name (+)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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